molecular formula C17H17ClN6O2S B2808396 3-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine CAS No. 1014025-70-7

3-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine

Cat. No. B2808396
CAS RN: 1014025-70-7
M. Wt: 404.87
InChI Key: RGMITKORCCIOPF-UHFFFAOYSA-N
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Description

3-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research applications.

Scientific Research Applications

Synthesis and Antimicrobial Activity

The synthesis of sulfonamide and amide derivatives incorporating a piperazine ring and imidazo[1,2-b]pyridazine moiety has been explored, revealing potential in vitro antimicrobial activity against both gram-positive and gram-negative bacteria, as well as antifungal and antimalarial activities. The synthesis involves a reaction of 6-chloro-2-substituted aryl(or alkyl)imidazo[1,2-b]pyridazine derivatives with homopiperazine, followed by reaction with alkyl (or substituted aryl) acid chloride or sulfonyl chloride. This process underscores the chemical's potential for developing new antimicrobial agents (Bhatt, Kant, & Singh, 2016).

Heterocyclic Compound Synthesis

The development of new sulfonamide derivatives of heterocyclic compounds, including the synthesis of substituted pyrazol-1-yl-pyridazines, has been a focus due to their role as inhibitors of human carbonic anhydrases, which are crucial in various biochemical processes. The synthesis involves a multistage scheme, indicating the compound's utility in creating inhibitors with increased binding abilities to carbonic anhydrases, offering insights into drug development and biochemical research (Komshina et al., 2020).

Anticancer and Insulinotropic Activities

Research into triazolo-pyridazine-6-yl-substituted piperazines has shown promising anti-diabetic properties through Dipeptidyl peptidase-4 (DPP-4) inhibition and insulinotropic activities. This highlights the compound's potential application in diabetes treatment and its role in enhancing insulin secretion, which is critical for blood sugar regulation. The synthesis and evaluation of these compounds underscore their potential as therapeutic agents in diabetes management (Bindu, Vijayalakshmi, & Manikandan, 2019).

properties

IUPAC Name

3-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-6-pyrazol-1-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6O2S/c18-14-2-4-15(5-3-14)27(25,26)23-12-10-22(11-13-23)16-6-7-17(21-20-16)24-9-1-8-19-24/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGMITKORCCIOPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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